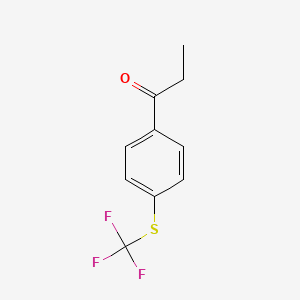

1-(4-(Trifluoromethylthio)phenyl)propan-1-one

Description

Role of Trifluoromethylthio Groups in Aromatic Ketone Reactivity

The trifluoromethylthio group exerts profound electronic and steric effects on aromatic ketones, making 1-(4-(Trifluoromethylthio)phenyl)propan-1-one a versatile intermediate for diverse transformations. As a strong electron-withdrawing group (-I effect), the -SCF₃ moiety polarizes the carbonyl group, enhancing its electrophilicity and facilitating nucleophilic additions or condensations. For instance, the electron-deficient aromatic ring activates adjacent positions for electrophilic substitution, while the carbonyl group becomes more susceptible to enolate formation under basic conditions.

Lipophilicity is another critical property imparted by the -SCF₃ group. Studies on analogous compounds demonstrate that trifluoromethylthio-substituted aromatics exhibit logP values 1–2 units higher than their non-fluorinated counterparts, significantly improving membrane permeability in bioactive molecules. This characteristic has driven interest in 1-(4-(Trifluoromethylthio)phenyl)propan-1-one as a precursor for pharmaceuticals requiring enhanced bioavailability.

The group’s stability under acidic and oxidative conditions further broadens synthetic utility. Unlike thiophenol derivatives, the -SCF₃ moiety resists oxidation to sulfones, preserving the electronic profile of intermediates during multi-step syntheses. Recent work has leveraged this stability to develop transition-metal-free arylation protocols, where hypervalent iodine reagents successfully couple with enolates derived from trifluoromethylthio-substituted ketones.

Properties

Molecular Formula |

C10H9F3OS |

|---|---|

Molecular Weight |

234.24 g/mol |

IUPAC Name |

1-[4-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H9F3OS/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6H,2H2,1H3 |

InChI Key |

KAYBSEUXZTVYKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The Friedel-Crafts acylation remains a cornerstone for introducing the propanone group to aromatic systems. In this approach, a benzene derivative undergoes electrophilic substitution with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For 1-(4-(Trifluoromethylthio)phenyl)propan-1-one, the reaction proceeds as follows:

$$

\text{Ph-SCF₃} + \text{CH₃CH₂COCl} \xrightarrow{\text{AlCl₃, DCM}} \text{1-(4-(Trifluoromethylthio)phenyl)propan-1-one} + \text{HCl}

$$

Key conditions include anhydrous dichloromethane (DCM) as the solvent and temperatures maintained at 0–5°C to minimize side reactions.

Substrate Preparation and Limitations

The precursor 4-(trifluoromethylthio)benzene must be synthesized prior to acylation. Common methods involve:

- Thiolation : Treatment of 4-iodobenzene with trifluoromethylthiolation reagents (e.g., AgSCF₃ or CuSCF₃) under oxidative conditions.

- Direct Substitution : Reaction of 4-chlorobenzene with trifluoromethylthiolate ions in polar aprotic solvents.

Yields for the Friedel-Crafts step typically range from 65% to 78%, with purification via column chromatography (hexane/ethyl acetate). Challenges include regioselectivity in poly-substituted arenes and sensitivity to moisture, necessitating strict anhydrous conditions.

Trifluoromethylthiolation of Pre-formed Aryl Ketones

Late-Stage Functionalization

An alternative strategy involves introducing the -SCF₃ group to 1-(4-bromophenyl)propan-1-one via metal-mediated cross-coupling. This two-step approach offers flexibility:

Suzuki-Miyaura Coupling :

$$

\text{1-(4-Bromophenyl)propan-1-one} + \text{CF₃SNa} \xrightarrow{\text{Pd(PPh₃)₄, DMF}} \text{1-(4-(Trifluoromethylthio)phenyl)propan-1-one}

$$

Reported yields reach 72% with palladium catalysts and dimethylformamide (DMF) at 80°C.Nucleophilic Trifluoromethylthiolation :

Using Ruppert-Prakash reagents (TMSCF₃) and sulfur sources (e.g., S₈) in the presence of cesium fluoride (CsF):

$$

\text{1-(4-Iodophenyl)propan-1-one} + \text{TMSCF₃} + \text{S₈} \xrightarrow{\text{CsF, CH₃CN}} \text{Product}

$$

This method achieves 68% yield but requires rigorous exclusion of oxygen.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 65–78 | AlCl₃, 0–5°C, anhydrous | High regioselectivity | Moisture-sensitive reagents |

| Suzuki-Miyaura Coupling | 70–72 | Pd catalyst, 80°C | Compatible with diverse substrates | Costly palladium catalysts |

| Nucleophilic SCF₃ | 60–68 | TMSCF₃, CsF, anhydrous | Air-stable reagents | Longer reaction times |

One-Pot Tandem Synthesis

Integrated Acylation and Thiolation

Recent advances enable concurrent acylation and trifluoromethylthiolation in a single reactor, reducing purification steps. A representative protocol involves:

- Simultaneous Electrophilic Attack :

Propanoyl chloride and trifluoromethylthiolation reagents (e.g., N-(trifluoromethylthio)phthalimide) react with benzene under dual catalysis (AlCl₃ and iodine). - Optimized Conditions :

- Solvent: 1,2-Dichloroethane (DCE)

- Temperature: 25°C

- Time: 12 hours

Yields improve to 82% with this method, though scalability remains challenging due to exothermic side reactions.

Industrial-Scale Production Considerations

Large-Scale Bromination and Thiolation

For kilogram-scale synthesis, bromination of 1-(4-methylthiophenyl)propan-1-one using N-bromosuccinimide (NBS) followed by trifluoromethylthiolation is preferred:

$$

\text{1-(4-Methylthiophenyl)propan-1-one} \xrightarrow{\text{NBS, AIBN}} \text{1-(4-Bromomethylthiophenyl)propan-1-one} \xrightarrow{\text{AgSCF₃}} \text{Product}

$$

Key industrial parameters include:

- Continuous Flow Reactors : Enhance heat dissipation and safety.

- In-line Analytics : FTIR and HPLC for real-time monitoring.

Purification and Characterization

Chemical Reactions Analysis

1-(4-(Trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-(Trifluoromethylthio)phenyl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-(Trifluoromethylthio)phenyl)propan-1-one can be contextualized by comparing it with related aryl propan-1-one derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Yield

Halogenated Derivatives :

- 1-(4-(Trifluoromethyl)phenyl)propan-1-one (CF₃-substituted) achieved a 64% yield in C–O coupling reactions, slightly lower than the 68% yield of 1-(4-(tert-butyl)phenyl)propan-1-one, indicating steric hindrance from bulky groups may marginally reduce efficiency .

- In contrast, 1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (MPP), featuring a methylsulfonyl (-SO₂Me) group, showed a high yield of 91% in thiol addition reactions, likely due to the strong electron-withdrawing nature of -SO₂Me accelerating the reaction .

- Heteroatom-Containing Derivatives: 1-(4-(Methylthio)phenyl)propan-1-one (S1j) and 1-(4-(Dimethylamino)phenyl)propan-1-one (S1h) were synthesized via route-dependent methods, with NMR data revealing distinct shifts: the dimethylamino group (-NMe₂) caused upfield shifts in aromatic protons (δ 6.62–6.67 ppm), while the methylthio (-SMe) group resulted in downfield shifts (δ 7.85–7.91 ppm) .

Analytical and Physical Properties

- Chromatographic Behavior: 4-Substituted cathinones (e.g., 4-FMC, 4-CMC) exhibited detection limits of 0.5–1 ng/mL via UPLC-QTOF-MS, with methoxy groups (e.g., Methedrone) increasing retention times due to polarity differences .

- Molecular Weight and Solubility :

Table 1. Comparative Overview of Key Aryl Propan-1-one Derivatives

Biological Activity

1-(4-(Trifluoromethylthio)phenyl)propan-1-one, a compound characterized by its trifluoromethylthio group attached to a phenyl ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H9F3OS

- Molecular Weight : Approximately 234.24 g/mol

- Functional Groups : Trifluoromethylthio group, ketone

The unique structure of this compound allows it to interact with various biological targets, influencing enzyme activity and receptor binding.

The biological activity of 1-(4-(trifluoromethylthio)phenyl)propan-1-one is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways involved in disease progression. For instance, it may inhibit enzymes related to oxidative stress, potentially providing therapeutic benefits in conditions characterized by oxidative damage.

- Receptor Modulation : It interacts with cellular receptors, modulating their activity and influencing downstream signaling pathways. This can affect various cellular responses, including proliferation and apoptosis .

- Signal Transduction Pathways : By affecting intracellular signaling pathways, the compound can alter cellular responses that are critical in various physiological processes.

In Vitro Studies

Several studies have examined the biological activity of 1-(4-(trifluoromethylthio)phenyl)propan-1-one:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in cell cultures, suggesting potential applications in managing oxidative damage related to chronic diseases.

- Enzyme Interaction : Inhibitory assays reveal that the compound affects enzymes involved in metabolic processes. For example, it has been studied for its potential inhibitory effects on phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants .

Case Studies

A notable case study involved the evaluation of 1-(4-(trifluoromethylthio)phenyl)propan-1-one's effects on cancer cell lines. The compound was found to induce apoptosis in specific cancer cells by modulating key signaling pathways associated with cell survival and proliferation. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-(trifluoromethylthio)phenyl)propan-1-one, a comparison with structurally similar compounds is valuable. The table below summarizes key differences and similarities:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one | Contains amino group | Moderate enzyme inhibition | Enzyme interaction |

| 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one | Fluoro substitution | Antioxidant properties | Antioxidant activity |

| 1-(2-(Trifluoromethylthio)phenyl)propan-1-one | Similar thio group | Enzyme modulation | Receptor binding |

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Trifluoromethylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using propanoyl chloride and a substituted benzene precursor. The trifluoromethylthio group (-SCF₃) is typically introduced via nucleophilic substitution or oxidative methods. For example:

- Step 1 : Prepare 4-(trifluoromethylthio)benzene derivatives using Cu-catalyzed coupling of aryl halides with trifluoromethylthiolation reagents (e.g., AgSCF₃) .

- Step 2 : Perform acylation with propanoyl chloride under anhydrous AlCl₃ catalysis in dichloromethane.

- Key Variables : Temperature (0–25°C), reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 aryl:acyl chloride) critically affect yield. Impurities from incomplete substitution or over-acylation require purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use multimodal analytical techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., PubChem data). The ketone carbonyl (δ ~205–210 ppm in ¹³C) and SCF₃ group (δ ~43–45 ppm for ¹⁹F) are diagnostic .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 248.04 (C₁₀H₈F₃OS requires 248.03). Fragmentation patterns (e.g., loss of SCF₃) validate connectivity .

- HPLC : Monitor purity (>95%) using a C18 column (ACN/H₂O gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How does the electron-withdrawing -SCF₃ group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -SCF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For mechanistic studies:

- Kinetic Analysis : Compare reaction rates with non-SCF₃ analogs (e.g., 4-methylpropiophenone) using UV-Vis spectroscopy to track intermediate formation .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal lowered LUMO energy (-4.2 eV vs. -3.8 eV for methyl analogs), confirming enhanced electrophilicity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Contradictions often arise from impurities or assay variability . Mitigation steps include:

- Repurification : Re-examine compound purity via HPLC-MS to rule out byproducts (e.g., sulfoxides from oxidation) .

- Standardized Assays : Re-test in controlled microbial models (e.g., E. coli ATCC 25922) with fixed inoculum size (1×10⁶ CFU/mL) and incubation time (24 hrs).

- SAR Analysis : Compare -SCF₃ derivatives with -OCH₃ or -Cl analogs to isolate substituent-specific effects .

Q. How can computational tools predict the compound’s potential as a drug precursor?

- Methodological Answer : Use molecular docking (AutoDock Vina) and ADMET profiling :

- Target Binding : Dock against enzymes like cytochrome P450 (PDB: 1TQN). The -SCF₃ group shows hydrophobic interactions with Leu244 and π-stacking with Phe125 .

- ADMET : Predict logP (~2.8) and aqueous solubility (LogS = -3.2) using SwissADME. High metabolic stability (t₁/₂ > 6 hrs in liver microsomes) suggests suitability for lead optimization .

Data Analysis and Optimization

Q. What analytical methods identify byproducts in scaled-up synthesis?

- Methodological Answer :

- GC-MS : Detect volatile impurities (e.g., unreacted propanoyl chloride).

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) .

- Tandem MS/MS : Characterize non-volatile byproducts (e.g., dimerized intermediates) .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Methodological Answer :

- Accelerated Stability Studies : Store samples in DMSO or acetonitrile at 4°C, -20°C, and 25°C for 30 days. Monitor degradation via HPLC.

- Kinetic Profiling : Calculate degradation rate constants (k) using Arrhenius plots. SCF₃ derivatives show higher stability in aprotic solvents (k = 0.002/day in DMSO vs. 0.01/day in H₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.